2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant properties . The unique structure of this compound, which includes a triazole ring and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves the reaction of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with pyridine-3-carbaldehyde under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Industry: Its unique chemical properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can lead to the modulation of cellular processes, such as oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide apart is its specific combination of a triazole ring and a pyridine moiety. This unique structure enhances its binding affinity and specificity towards various biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H18N6OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H18N6OS/c1-2-24-17(15-8-4-3-5-9-15)22-23-18(24)26-13-16(25)21-20-12-14-7-6-10-19-11-14/h3-12H,2,13H2,1H3,(H,21,25)/b20-12+ |
InChI Key |
CXGOHSSLHJSYQH-UDWIEESQSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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